molecular formula C3H3BrN2S B130272 2-Amino-4-bromothiazole CAS No. 502145-18-8

2-Amino-4-bromothiazole

Cat. No. B130272
M. Wt: 179.04 g/mol
InChI Key: QJPQUNWGOHADOB-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A solution of 4-bromothiazol-2-amine (0.500 g, 2.81 mmol), acetic anhydride (0.43 mL, 4.50 mmol) and acetic acid (5 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 25% ethyl acetate-petroleum ether) to afford N-(4-bromothiazol-2-yl)acetamide (0.300 g, 49%) as a white solid. MS (ESI, pos. ion) m/z 221, 223 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([NH2:7])[S:5][CH:6]=1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>C(O)(=O)C>[Br:1][C:2]1[N:3]=[C:4]([NH:7][C:8](=[O:10])[CH3:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1N=C(SC1)N
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 25% ethyl acetate-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.